molecular formula C6H9NO2S B136168 (r)-4-Acetylthio-2-pyrrolidinone CAS No. 142705-97-3

(r)-4-Acetylthio-2-pyrrolidinone

Cat. No. B136168
CAS RN: 142705-97-3
M. Wt: 159.21 g/mol
InChI Key: RCGMCMAJECIOHO-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-4-Acetylthio-2-pyrrolidinone, also known as R-APT, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. It is a chiral building block that can be used in the synthesis of various pharmaceuticals and biologically active compounds.

Mechanism of Action

(r)-4-Acetylthio-2-pyrrolidinone exerts its biological activity by inhibiting enzymes that are involved in various physiological processes. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibitors have been shown to have anti-cancer and anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have anti-viral activity against influenza and HIV viruses.

Advantages and Limitations for Lab Experiments

(r)-4-Acetylthio-2-pyrrolidinone has several advantages for lab experiments. It is a chiral building block that can be easily synthesized in high purity. It has a wide range of biological activities that make it useful for studying various physiological processes. However, there are also some limitations to using this compound in lab experiments. It is a relatively expensive compound, which may limit its use in large-scale experiments. Additionally, its mechanism of action is not fully understood, which may limit its use in certain applications.

Future Directions

There are several future directions for research on (r)-4-Acetylthio-2-pyrrolidinone. One area of research is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research is the development of new pharmaceuticals and biologically active compounds that use this compound as a chiral building block. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Scientific Research Applications

(r)-4-Acetylthio-2-pyrrolidinone has been widely used in scientific research due to its unique properties. It is a chiral building block that can be used in the synthesis of various pharmaceuticals and biologically active compounds. This compound has been used in the synthesis of anti-cancer drugs, anti-inflammatory agents, and anti-viral compounds. It has also been used in the synthesis of chiral ligands for asymmetric catalysis.

properties

IUPAC Name

S-[(3R)-5-oxopyrrolidin-3-yl] ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2S/c1-4(8)10-5-2-6(9)7-3-5/h5H,2-3H2,1H3,(H,7,9)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGMCMAJECIOHO-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1CC(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)S[C@@H]1CC(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

20-(1) 15.6 g of triphenylphosphine were added to a suspension of 3 g of 4-hydroxy-2-pyrrolidinone in 200 ml of tetrahydrofuran, and then the mixture was stirred at room temperature for 5 minutes, after which it was cooled to -20° C. A solution of 9.3 ml of diethyl azodicarboxylate in 9 ml of tetrahydrofuran was added dropwise, whilst cooling at -12° C. to -20° C., to the previous solution. The mixture was then stirred at 0°-5° C. for 5 minutes, after which it was again cooled to -20° C. 4.2 ml of thioacetic acid were then added dropwise to the mixture, whilst cooling at -18° C. to -20° C. The mixture was then warmed to 0°-5° C. and stirred at that temperature for 2 hours. At the end of this time, the reaction mixture was concentrated by evaporation under reduced pressure. The residue was purified first by column chromatography through silica gel, eluted with a 10:1 by volume mixture of ethyl acetate and methanol, and then by column chromatography through silica gel, eluted with a 2:1 by volume mixture of acetonitrile and benzene, to give 2.45 g of 4-acetylthio-2-pyrrolidinone as colorless crystals.
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
diethyl azodicarboxylate
Quantity
9.3 mL
Type
reactant
Reaction Step Two
Quantity
9 mL
Type
solvent
Reaction Step Two
Quantity
4.2 mL
Type
reactant
Reaction Step Three

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